(2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one: is a chemical compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically isolated by filtration and purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or diols. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halogens or alkylating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of flavonoids, which are important in medicinal chemistry.
Biology: The compound exhibits biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. It is studied for its potential use in developing new therapeutic agents.
Medicine: Due to its biological activities, this compound is investigated for its potential in treating various diseases, including cancer, diabetes, and cardiovascular disorders.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and polymers. It is also explored for its potential use in organic electronics and materials science.
Mechanism of Action
The mechanism of action of (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to its anti-inflammatory effects. It also scavenges free radicals, contributing to its antioxidant properties. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
(2E)-1,3-Bis(4-methoxyphenyl)prop-2-en-1-one: Similar structure with methoxy groups at the para position.
(2E)-1,3-Bis(3-methoxyphenyl)prop-2-en-1-one: Similar structure with methoxy groups at the meta position.
(2E)-1,3-Bis(2,4-dimethoxyphenyl)prop-2-en-1-one: Contains additional methoxy groups.
Uniqueness: (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy groups at the ortho position, which can influence its reactivity and biological activity. The ortho-methoxy groups can participate in intramolecular hydrogen bonding, affecting the compound’s stability and interactions with biological targets.
Properties
IUPAC Name |
(E)-1,3-bis(2-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-9-5-3-7-13(16)11-12-15(18)14-8-4-6-10-17(14)20-2/h3-12H,1-2H3/b12-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNIVOHFLDWPRC-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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